Diethyl malonate-d2
Overview
Description
Diethyl malonate-d2, also known as DEM, is the diethyl ester of malonic acid . It is used in organic synthesis for the preparation of alpha-aryl malonates, mono-substituted and di-substituted acetic acid, barbiturates, and artificial flavorings . It is also involved in the synthesis of pharmaceuticals like chloroquine, butazolidin, and barbital .
Synthesis Analysis
Diethyl malonate-d2 can be synthesized through various methods. One method involves the selective monohydrolysis of symmetric diesters . Another method involves the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation . Yet another method involves the reaction of sodium diethyl malonate and hexafluorobenzene .
Molecular Structure Analysis
Diethyl malonate-d2 is a simple dicarboxylic acid, with two carboxyl groups close together. In forming diethyl malonate from malonic acid, the hydroxyl group (−OH) on both of the carboxyl groups is replaced by an ethoxy group (−OEt; −OCH 2 CH 3). The methylene group (−CH 2 −) in the middle of the malonic part of the diethyl malonate molecule is neighboured by two carbonyl groups (−C (=O)−) .
Chemical Reactions Analysis
Diethyl malonate-d2 can undergo various chemical reactions. For instance, it can be combined with urea under the action of a strong base to form a barbiturate . It can also undergo hydrolysis to remove an ester group, followed by acylation with benzoyl chloride (or the like), followed by conversion to quinolone derivatives .
Physical And Chemical Properties Analysis
Diethyl malonate-d2 is a colorless liquid with an apple-like odor. It has a molecular weight of 160.17 g/mol, a density of 1.05 g/cm3, a melting point of -50 °C, and a boiling point of 199 °C .
Scientific Research Applications
1. Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite
- Summary of Application: Diethyl malonate is synthesized using ethanol and malonic acid as reactants, with expandable graphite (EG) as a catalyst .
- Methods of Application: The EG is prepared using natural flake graphite, potassium permanganate, and sulfuric acid. The ethanol to malonic acid mole ratio is 6.0:1.0, and EG is added at an 8% mass percentage of the total quality of reactants .
- Results or Outcomes: Under these conditions, the yield of diethyl malonate reached 77.6%. The catalyst could be reused three times without obvious loss of activity .
2. Growth and Characterization of Diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate Crystalline Specimen
- Summary of Application: The single crystals of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate (D23DYM) were grown for use in dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
- Methods of Application: The crystals were grown by the standard slow evaporation method .
- Results or Outcomes: The crystal system is Triclinic with the space group of Pī. The thermal studies explained two major weight losses between 107 and 153 °C and 153 and 800 °C for D23DYM .
3. Enzyme-catalyzed Synthesis of Malonate Polyesters
Safety And Hazards
Diethyl malonate-d2 is considered hazardous. It causes serious eye irritation and may cause respiratory irritation. It is harmful to aquatic life. It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, eye protection, and face protection .
Future Directions
properties
IUPAC Name |
diethyl 2,2-dideuteriopropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-BFWBPSQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480026 | |
Record name | Diethyl malonate-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl malonate-d2 | |
CAS RN |
4303-49-5 | |
Record name | Diethyl malonate-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4303-49-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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